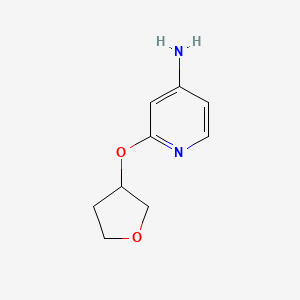

![molecular formula C10H10N6 B1426872 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1328260-83-8](/img/structure/B1426872.png)

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole

Vue d'ensemble

Description

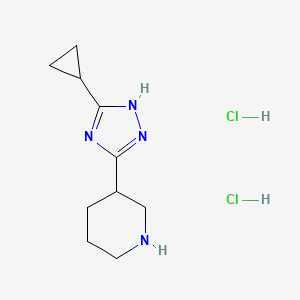

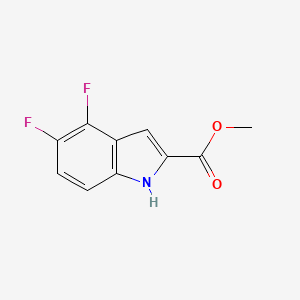

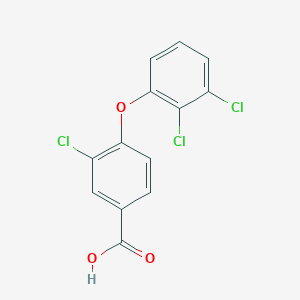

The compound “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole” belongs to a class of organic compounds known as naphthalenes . It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .

Synthesis Analysis

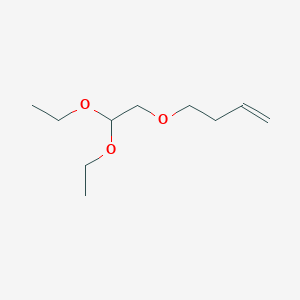

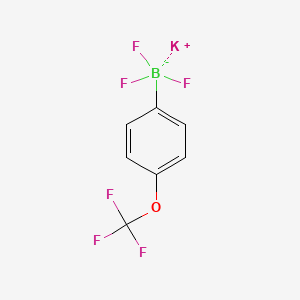

The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is related to pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of a bond between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Applications De Recherche Scientifique

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

The compound is used in the synthesis of fused pyrazolo thiazoles and thiazines. The synthesis involves annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa . These synthesized compounds are valuable in medicinal chemistry .

Development of Antitumor Agents

The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories . The combination of the pyrazole ring with the thiazole group provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

Inhibitors of Topoisomerase II Alpha

Some derivatives of the compound have been studied for anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibition can lead to the death of cancer cells .

Inhibitors of Hedgehog Signalling Cascade

The compound has been used in the synthesis of inhibitors of the Hedgehog (Hh) signalling cascade . The Hh signalling pathway plays a crucial role in the growth and development of organisms, and its dysregulation can lead to various diseases, including cancer .

CDK2 Inhibitors

The compound is used in the synthesis of novel CDK2 inhibitors . CDK2 (Cyclin-dependent kinase 2) is a key regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .

Cytotoxic Activities

The compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests its potential use in the development of new anticancer drugs .

Mécanisme D'action

Target of Action

The primary target of the compound 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . As a result, the proliferation of cells, particularly cancer cells, is significantly reduced .

Biochemical Pathways

The inhibition of CDK2 by 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole affects the cell cycle pathway . The disruption of this pathway leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cells . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Result of Action

The result of the action of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is the significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . In the context of cancer treatment, this can result in the reduction of tumor growth .

Orientations Futures

The compound has shown significant potential in cancer treatment, targeting tumor cells in a selective manner . It has demonstrated good to moderate anticancer activity against various cancer cell lines . Therefore, future research could focus on exploring its potential as a therapeutic agent in various types of cancer.

Propriétés

IUPAC Name |

1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZYZXXJKWCHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC3=C2C=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)